REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[NH2:9][C:10]1[C:15]([C:16]#N)=[CH:14][CH:13]=[CH:12][N:11]=1.C([Li])CCC.C1C[O:26]CC1>>[NH2:9][C:10]1[C:15]([C:16]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=2)=[O:26])=[CH:14][CH:13]=[CH:12][N:11]=1
|
Name
|
|
Quantity
|
16.92 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
33.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. on an ice bath for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining temperature below −30° C
|
Type
|
ADDITION
|
Details
|
On complete addition
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 2 M HCl (until pH=˜1)
|
Type
|
CUSTOM
|
Details
|
the temperature below 15° C.
|
Type
|
STIRRING
|
Details
|
stirred at below 15° C. for 15 mins
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
Additional 2M HCl (50 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with EtOAc (2×150 ml)
|
Type
|
TEMPERATURE
|
Details
|
the acidic aqueous was cooled on an ice bath
|
Type
|
ADDITION
|
Details
|
before being basified by addition of 2M NaOH
|
Type
|
CUSTOM
|
Details
|
precipitation of a brown solid
|
Type
|
CUSTOM
|
Details
|
Resulting suspension
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
solid product collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1C(=O)C1=NC(=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.52 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |